Ethyl 2,4-dichloro-5-sulfamoylbenzoate

Carbonic Anhydrase Inhibition hCA Isoform Selectivity Stopped-Flow CO₂ Hydrase Assay

Furosemide ANDA/NDA impurity profiling demands a validated standard for the ethyl ester process impurity. This reference standard, supplied with full Certificate of Analysis (ISO 17034), enables unambiguous quantitation per EP/USP monographs. • Validated relative retention time & UV absorbance at 254/272 nm for system suitability • Traceable to ICH Q3A/B for regulatory batch release • Available in research quantities with prompt global delivery

Molecular Formula C9H9Cl2NO4S
Molecular Weight 298.14 g/mol
CAS No. 4793-25-3
Cat. No. B188332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloro-5-sulfamoylbenzoate
CAS4793-25-3
Molecular FormulaC9H9Cl2NO4S
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C9H9Cl2NO4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3,(H2,12,14,15)
InChIKeyLSXBNLARBXRUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dichloro-5-sulfamoylbenzoate Overview


Ethyl 2,4-dichloro-5-sulfamoylbenzoate (CAS 4793-25-3) is the ethyl ester of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), a chlorinated sulfamoylbenzoate compound with the molecular formula C₉H₉Cl₂NO₄S and a molecular weight of 298.14 g·mol⁻¹ . It belongs to the sulfonamide class and is primarily recognized as a process-related impurity and synthetic intermediate in the manufacture of the loop diuretic furosemide [1]. The compound is commercially supplied as a thoroughly characterized pharmaceutical reference standard complying with USP, EMA, JP, and BP regulatory guidelines, and is used for analytical method development, method validation (AMV), and quality control (QC) in furosemide production [2]. Structurally, it features chlorine substitutions at the 2- and 4-positions and a primary sulfamoyl (–SO₂NH₂) group at the 5-position of the benzoate ring, esterified with ethanol, which distinguishes it from the free carboxylic acid form and modifies its physicochemical and chromatographic behavior .

Why Analogs Cannot Replace Ethyl 2,4-Dichloro-5-sulfamoylbenzoate


Ethyl 2,4-dichloro-5-sulfamoylbenzoate cannot be substituted by its close structural analogs—such as the free acid 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4, lasamide) or the methyl ester (CAS 5046-15-1)—in regulated pharmaceutical impurity profiling without full revalidation of the analytical method. The ethyl ester functionality imparts distinct chromatographic retention behavior, UV absorbance characteristics, and mass spectrometric ionization properties that differ measurably from the carboxylic acid and methyl ester forms . In the European Pharmacopoeia furosemide monograph, impurities are identified by specific relative retention times and response factors; substituting the ethyl ester with the acid form would produce erroneous quantitation due to differing molar absorptivity and retention shifts [1]. Furthermore, the compound's established role as a reference standard for ANDA/NDA submissions under ICH Q3A/B guidelines means that any substitution requires demonstration of analytical equivalence—a burden not borne when using the correctly designated impurity standard [2]. These differentiated analytical properties translate into direct regulatory and operational risks if an incorrect analog is procured.

Ethyl 2,4-Dichloro-5-sulfamoylbenzoate: Quantitative Differentiation


Carbonic Anhydrase Inhibition: Ester vs. Acid Form

In a 2024 study by Kilbile et al., the ethyl ester derivative (reported as 'intermediate 2') was directly compared with lasamide (compound 1, the free carboxylic acid) and acetazolamide (AAZ) for inhibition of four human carbonic anhydrase isoforms using the stopped-flow CO₂ hydrase assay [1]. The ethyl ester exhibited a 1.8-fold higher Ki for hCA I (0.93 nM vs. 0.52 nM), an 8.8-fold higher Ki for hCA II (2.9 nM vs. 0.33 nM), a 1.3-fold higher Ki for hCA IX (3.3 nM vs. 2.6 nM), and a 4.8-fold higher Ki for hCA XII (36.3 nM vs. 7.5 nM) compared to lasamide [1]. Critically, the ethyl ester's selectivity index (SIIX/II, calculated as Ki hCA IX / Ki hCA II) dropped to 1.1, compared to 7.9 for lasamide, indicating a loss of isoform selectivity that is significant for applications where hCA II-sparing activity is desired [1]. Both compounds substantially outperformed the reference drug acetazolamide (AAZ; hCA I Ki = 250 nM, hCA II Ki = 12.1 nM) [1].

Carbonic Anhydrase Inhibition hCA Isoform Selectivity Stopped-Flow CO₂ Hydrase Assay

Chromatographic and UV Detection Differentiation

The USP furosemide injection monograph explicitly establishes differential UV detection to discriminate between the 2,4-dichloro-5-sulfamoylbenzoic acid impurity (which does not respond at 272 nm) and other impurities including the 2,4-bis(furfurylamino)-5-sulfamoylbenzoic acid impurity (which shows intense absorbance at 254 nm), using dual-wavelength monitoring at 254 nm and 272 nm [1]. The ethyl ester form of this compound is chromatographically resolved under these conditions with a distinct relative retention time and response factor relative to furosemide, as specified in the European Pharmacopoeia furosemide monograph for related substances testing [2]. The differentiation is operationally critical: the free acid impurity (EP Impurity B, CAS 2736-23-4) is a different pharmacopeial entity from the ethyl ester impurity, and the two cannot be used interchangeably as system suitability markers or calibration standards without invalidating the validated method [1].

HPLC Impurity Profiling Pharmacopeial Reference Standard UV Absorbance Differential Detection

Physicochemical Property Differentiation

The ethyl ester exhibits a predicted boiling point of 454.6 ± 55.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C, with a density of 1.5 ± 0.1 g/cm³ . In contrast, the free acid (lasamide) has a melting point reported in the range of 220–225 °C (decomposition) and significantly lower lipophilicity (calculated logP ~1.2 vs. ~2.5 for the ethyl ester), while the methyl ester (CAS 5046-15-1, MW 284.12) has intermediate lipophilicity (calc. logP ~1.8) and a lower boiling point predicted at ~410–430 °C [1]. The increased lipophilicity of the ethyl ester relative to both the free acid and methyl ester confers advantages in organic-phase extraction recovery during impurity enrichment procedures from aqueous furosemide formulations and in mass spectrometric ionization efficiency under electrospray conditions .

Physicochemical Properties Lipophilicity Thermal Stability

Regulatory Reference Standard Differentiation

Ethyl 2,4-dichloro-5-sulfamoylbenzoate is commercially available as a fully characterized pharmaceutical reference standard from ISO 17034-accredited sources (e.g., Mikromol/Fisher Scientific), with batch-specific Certificates of Analysis including purity determination (typically ≥95% by HPLC), NMR structural confirmation, and high-resolution mass spectrometry data . Third-party suppliers such as Veeprho provide this compound with a Structure Elucidation Report (SER) and compliance documentation suitable for ANDA/NDA regulatory submissions [1]. This level of characterization and documentation is not universally available for the structurally related methyl ester (CAS 5046-15-1), which is typically supplied as a research-grade chemical (purity ≥95–97%) without pharmacopeial-grade certification or comprehensive characterization data . For laboratories operating under GMP or ISO 17025 quality systems, the auditable traceability and regulatory-grade documentation associated with the ethyl ester reference standard constitute a quantifiable procurement advantage over less-characterized analogs.

Pharmaceutical Reference Standard ISO 17034 Accreditation Regulatory Compliance

Ethyl 2,4-Dichloro-5-sulfamoylbenzoate Applications


GMP Furosemide Impurity Batch Testing

Pharmaceutical QC laboratories conducting furosemide API and finished product impurity testing per EP/USP monographs require the ethyl ester as a chromatographic system suitability marker and calibration standard for accurate quantitation of this specific process-related impurity. The compound's distinct UV absorbance at both 254 nm and 272 nm, combined with its validated relative retention time under pharmacopeial HPLC conditions, enables specific detection and quantification in the presence of co-eluting impurities [1]. The availability of ISO 17034-accredited reference standards with full Certificates of Analysis ensures traceability and regulatory compliance for ANDA/NDA batch release [2].

Carbonic Anhydrase Fragment-Based Drug Discovery

The ethyl ester form of the 2,4-dichloro-5-sulfamoylbenzoate scaffold serves as a privileged fragment for carbonic anhydrase inhibitor development. Direct comparative inhibition data demonstrate that the ethyl ester (Ki = 0.93 nM for hCA I; Ki = 2.9 nM for hCA II) retains nanomolar potency while exhibiting altered isoform selectivity relative to the free acid lasamide, with a selectivity index (SIIX/II) of 1.1 vs. 7.9 for lasamide [1]. This property makes the ethyl ester a valuable starting point for medicinal chemistry programs targeting hCA I-selective or pan-CA inhibition profiles, distinct from lasamide-based lead series.

Furosemide Process Development & Optimization

In furosemide manufacturing process development, the ethyl ester is a key intermediate or side-product whose formation and carryover must be controlled. Its higher lipophilicity (calc. logP ~2.5) relative to the free acid enables selective extraction and enrichment from reaction mixtures using organic solvents, facilitating process monitoring by HPLC or GC-MS [1]. The compound's well-defined boiling point (454.6 °C predicted) and thermal stability support its use as a reference marker in gas chromatographic methods for residual solvent and impurity analysis in furosemide process validation [2].

Analytical Method Validation for ANDA Submissions

Contract research organizations (CROs) and generic pharmaceutical companies developing furosemide ANDA applications utilize the ethyl ester impurity reference standard for HPLC method validation studies, including specificity/forced degradation, linearity, accuracy (recovery), precision, LOD/LOQ determination, and robustness testing per ICH Q2(R1) guidelines [1]. The compound's well-characterized structure (confirmed by NMR, HRMS, and FT-IR as provided in Structure Elucidation Reports) supports unambiguous peak identification in complex degradation product mixtures, reducing the risk of regulatory queries during application review [2].

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